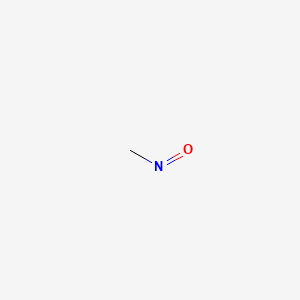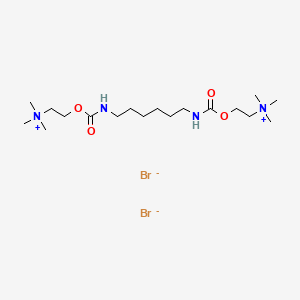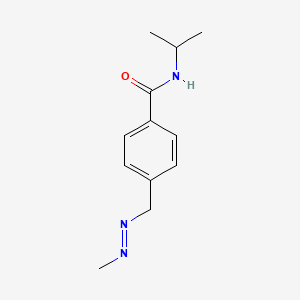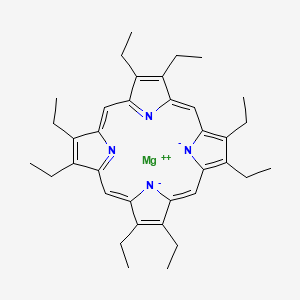
MgOEP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium Octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are large, macrocyclic compounds known for their strong absorbance and fluorescence characteristics. Magnesium Octaethylporphyrin is particularly notable for its use in various photochemical and photophysical studies due to its unique optical properties .
准备方法
Magnesium Octaethylporphyrin can be synthesized through several methods. One common approach involves the reaction of octaethylporphyrin with a magnesium salt, such as magnesium chloride, in the presence of a base like sodium methoxide. The reaction typically occurs in a solvent such as toluene or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Magnesium Octaethylporphyrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized by visible light and oxygen to yield formylbilinate.
Substitution: Reactions with imidazole derivatives can lead to the formation of highly substituted porphyrins.
Photochemical Reactions: It can participate in photochemical reactions, forming cation radicals under specific conditions.
Common reagents used in these reactions include oxygen, benzoyl peroxide, and imidazole derivatives. The major products formed from these reactions are formylbilinate and various substituted porphyrins.
科学研究应用
Magnesium Octaethylporphyrin has a wide range of applications in scientific research:
作用机制
The mechanism by which Magnesium Octaethylporphyrin exerts its effects involves its ability to absorb light and transfer energy. This energy transfer can lead to the formation of reactive oxygen species, which can then participate in various chemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can oxidize substrates .
相似化合物的比较
Magnesium Octaethylporphyrin is similar to other metalloporphyrins, such as:
- Zinc Octaethylporphyrin
- Iron Octaethylporphyrin
- Copper Octaethylporphyrin
What sets Magnesium Oct
属性
IUPAC Name |
magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQTHMQVIWHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44MgN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20910-35-4 |
Source


|
| Record name | Magnesium octaethylporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
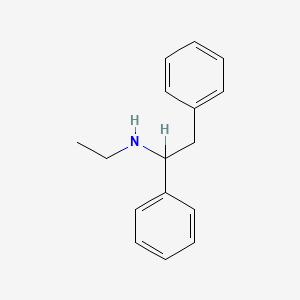
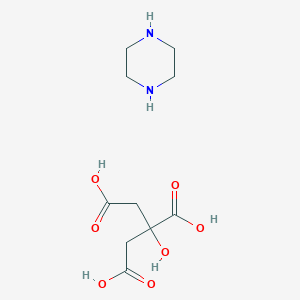
![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)
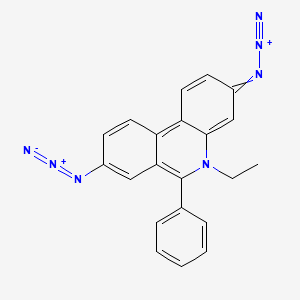



![(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione](/img/structure/B1211733.png)
